2-AE-Ciprofloxacin
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Overview
Description
2-AE-Ciprofloxacin is a derivative of ciprofloxacin, a second-generation fluoroquinolone antibiotic. Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The modification of ciprofloxacin to this compound aims to enhance its pharmacological properties, such as increased potency, reduced resistance, and improved pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AE-Ciprofloxacin involves several key steps:
Starting Material: The synthesis begins with ciprofloxacin, which is commercially available.
Amine Substitution: The primary step involves the substitution of the piperazine ring in ciprofloxacin with an aminoethyl group. This is typically achieved through nucleophilic substitution reactions.
Reaction Conditions: The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. Catalysts like triethylamine are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis is a preferred method due to its efficiency and scalability. This method involves the use of flow reactors to carry out the reactions sequentially, minimizing reaction time and waste production .
Chemical Reactions Analysis
Types of Reactions: 2-AE-Ciprofloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can modify the aminoethyl group or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles, such as alkyl halides or amines, can be used under basic conditions.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Secondary alcohol derivatives.
Substitution Products: Modified derivatives with different functional groups
Scientific Research Applications
2-AE-Ciprofloxacin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of fluoroquinolones and their derivatives.
Biology: Investigated for its antibacterial activity against resistant bacterial strains.
Medicine: Explored for its potential use in treating infections that are resistant to conventional antibiotics.
Industry: Utilized in the development of new antimicrobial agents and formulations .
Mechanism of Action
2-AE-Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to the alpha subunits of DNA gyrase, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Comparison with Similar Compounds
Ciprofloxacin: The parent compound with broad-spectrum antibacterial activity.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness of 2-AE-Ciprofloxacin:
Enhanced Potency: this compound has shown increased potency against certain resistant bacterial strains compared to ciprofloxacin.
Reduced Resistance: The modification reduces the likelihood of bacterial resistance development.
Improved Pharmacokinetics: The aminoethyl group enhances the compound’s absorption and distribution in the body .
Properties
IUPAC Name |
7-(2-aminoethoxy)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4/c16-11-5-9-12(6-13(11)22-4-3-17)18(8-1-2-8)7-10(14(9)19)15(20)21/h5-8H,1-4,17H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTDLBKYHCTDOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)OCCN)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155980 |
Source
|
Record name | 2-AE-Ciprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128751-31-5 |
Source
|
Record name | 2-AE-Ciprofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128751315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AE-Ciprofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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